molecular formula C6H9N3O B1439289 2-Ethoxypyrimidin-5-amine CAS No. 73418-86-7

2-Ethoxypyrimidin-5-amine

Cat. No. B1439289
CAS RN: 73418-86-7
M. Wt: 139.16 g/mol
InChI Key: KPNZINMQYGYLCI-UHFFFAOYSA-N
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Description

2-Ethoxypyrimidin-5-amine is a chemical compound with the CAS Number: 73418-86-7 . It has a molecular weight of 139.16 and its IUPAC name is 2-ethoxy-5-pyrimidinamine . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of 2-Ethoxypyrimidin-5-amine is C6H9N3O. The InChI Code is 1S/C6H9N3O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2,7H2,1H3 .


Physical And Chemical Properties Analysis

2-Ethoxypyrimidin-5-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Applications in Cancer Research

2-Ethoxypyrimidin-5-amine derivatives have shown promise in cancer research, particularly as tubulin polymerization inhibitors. Notably, compounds with the ethoxy group positioned at the 4-position of the phenyl ring exhibited significant anticancer activities. These compounds were found to be highly effective against cancer cell lines such as MCF-7 and HepG2, demonstrating their potential as therapeutic agents. They operate by hindering tubulin polymerization, inducing cell cycle arrest, and promoting apoptosis in cancer cells, with molecular modeling suggesting binding at the colchicine site of tubulin (Liu, Wang, Peng, & Li, 2020).

Role in Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of a variety of bioactive compounds. For instance, it played a crucial role in the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, which demonstrated potent analgesic and anti-inflammatory properties. These compounds, synthesized through a cyclization process followed by nucleophilic substitution, showed significant potential, surpassing standard drugs in some cases, with a notably low ulcer index for the most potent compounds (Chhabria, Bhatt, Raval, & Oza, 2007).

Use in Kinase Inhibition

In a bid to discover new kinase inhibitors, 2-Ethoxypyrimidin-5-amine derivatives were explored, leading to the creation of 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides. These compounds hold significance due to the biological activity of the 5-fluorouracil core in anticancer agents. The synthetic pathways for these series involved regioselective substitution and amide preparation, underscoring the versatility and potential of 2-Ethoxypyrimidin-5-amine in medicinal chemistry (Wada et al., 2012).

Safety And Hazards

The safety information for 2-Ethoxypyrimidin-5-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2-ethoxypyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNZINMQYGYLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663922
Record name 2-Ethoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxypyrimidin-5-amine

CAS RN

73418-86-7
Record name 2-Ethoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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